3-[(4-Chlorophenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one
Overview
Description
3-[(4-Chlorophenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one is a complex organic compound that features a chlorophenyl group, a furan ring, and a cyclohexenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclohexenone core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the furan ring: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the chlorophenyl group: This can be done through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyclohexenone can be reduced to cyclohexanone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Cyclohexanone derivatives.
Substitution: Various substituted chlorophenyl derivatives.
Scientific Research Applications
3-[(4-Chlorophenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The exact mechanism of action of 3-[(4-Chlorophenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but often include key proteins and enzymes involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromophenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one
- 3-[(4-Methylphenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one
- 3-[(4-Nitrophenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one
Uniqueness
3-[(4-Chlorophenyl)amino]-5-(furan-2-yl)cyclohex-2-en-1-one is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets
Properties
IUPAC Name |
3-(4-chloroanilino)-5-(furan-2-yl)cyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-12-3-5-13(6-4-12)18-14-8-11(9-15(19)10-14)16-2-1-7-20-16/h1-7,10-11,18H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEZPUQWGLSRSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC=C(C=C2)Cl)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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